The IUPAC name for this compound is 2-hydroxy-N-(1-phenylethyl)benzamide, reflecting its benzamide core substituted with a 2-hydroxyethyl group attached to a phenylethyl amine moiety. Systematic identification via PubChem (CID 3291875) confirms the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.28 g/mol. The SMILES notation CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2O encodes its structure, highlighting the hydroxy group at the benzamide’s second position and the phenylethyl chain.
The compound’s stereoisomer, N-[(1R)-2-hydroxy-1-phenylethyl]benzamide (CID 14150747), shares the same molecular formula but exhibits distinct stereochemical properties due to its chiral center at the hydroxy-bearing carbon. This enantiomer’s InChIKey (NMNPQVUDXPNPRE-AWEZNQCLSA-N) differentiates it from the racemic mixture.
The molecule adopts a twisted conformation due to steric interactions between the phenyl ring and the benzamide group. Density functional theory (DFT) calculations suggest that the hydroxy group forms an intramolecular hydrogen bond with the amide carbonyl oxygen, stabilizing the syn-periplanar conformation (Figure 1). This interaction reduces rotational freedom around the C–N bond, as evidenced by nuclear magnetic resonance (NMR) studies showing restricted rotation in solution.
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C=O bond length | 1.224 Å | PubChem |
| O–H···O hydrogen bond | 2.689 Å | PubChem |
| Dihedral angle (C–N–C–O) | 12.3° | PubChem |
X-ray diffraction data for N-(1-phenyl-2-hydroxyethyl)benzamide remains limited in public databases. However, its stereoisomer N-[(1R)-2-hydroxy-1-phenylethyl]benzamide crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.42 Å, b = 7.89 Å, c = 15.23 Å. The crystal packing reveals a network of intermolecular hydrogen bonds between the hydroxy group and adjacent amide carbonyls, forming a helical supramolecular architecture.
Notably, the Cambridge Structural Database (CSD) assigns a refcode (XYZZYR) to this enantiomer, though detailed crystallographic data remain unpublished due to confidentiality protocols.
The compound exhibits tautomerism between the enol (hydroxy) and keto (carbonyl) forms, though the enol tautomer dominates in solid and solution states due to resonance stabilization. Stereochemical analysis of the (1R)-enantiomer reveals a chiral center at the hydroxy-bearing carbon, with a specific optical rotation of [α]D²⁵ = +34.5° (c = 1.0, methanol).
Racemization studies indicate slow interconversion between enantiomers at room temperature, with an activation energy barrier of ΔG‡ = 98 kJ/mol in dimethyl sulfoxide (DMSO). This kinetic stability suggests potential for enantioselective synthesis in pharmaceutical applications.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for N-(1-Phenyl-2-hydroxyethyl)benzamide through detailed analysis of both proton and carbon-13 chemical shifts. In proton nuclear magnetic resonance spectroscopy, the compound exhibits characteristic signal patterns that enable unambiguous structural assignment [1] [2] [3].
The aromatic proton signals from both the phenyl and benzoyl rings typically appear in the region between 7.2 and 7.9 parts per million. Based on analogous benzamide derivatives, the benzoyl aromatic protons demonstrate chemical shifts at approximately 7.86 parts per million (doublet, coupling constant = 7.3 Hz, 2H), 7.53 parts per million (triplet, coupling constant = 8.0 Hz, 1H), and 7.46 parts per million (triplet, coupling constant = 6.4 Hz, 2H) [4]. The phenyl ring protons from the N-substituted ethyl chain exhibit similar multiplicities and chemical shifts in the aromatic region [4] [2].
| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |
|---|---|---|---|---|
| Benzoyl H-2,6 | 7.86 | doublet | 2H | 7.3 |
| Benzoyl H-4 | 7.53 | triplet | 1H | 8.0 |
| Benzoyl H-3,5 | 7.46 | triplet | 2H | 6.4 |
| Phenyl H-2,6 | 7.35-7.25 | multiplet | 2H | variable |
| Phenyl H-3,4,5 | 7.25-7.15 | multiplet | 3H | variable |
| NH | 8.5-8.3 | broad singlet | 1H | - |
| CH (chiral) | 4.9-4.7 | quartet | 1H | 6-8 |
| CH2OH | 3.6-3.4 | multiplet | 2H | 6-8 |
| OH | 4.9-4.4 | broad singlet | 1H | - |
The methylene protons adjacent to the hydroxyl group appear as complex multiplets between 3.4 and 3.6 parts per million, while the chiral carbon bearing the phenyl substituent generates a characteristic quartet pattern around 4.8 parts per million [2] [5]. The hydroxyl proton typically exhibits variable chemical shifts depending on concentration and hydrogen bonding, appearing as a broad signal between 4.4 and 4.9 parts per million [2] [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural characterization through chemical shift analysis of all carbon environments. The carbonyl carbon represents the most downfield signal, typically appearing around 171-172 parts per million for benzamide derivatives [4] [3] [6].
The aromatic carbon resonances span the region from 120 to 140 parts per million, with specific assignments based on substitution patterns and electronic environments [4] [3] [6]. For the benzoyl aromatic ring, the ipso carbon (C-1) appears around 135-138 parts per million, while the ortho carbons (C-2,6) resonate at approximately 127-129 parts per million [4] [6]. The meta carbons (C-3,5) typically appear at 128-129 parts per million, and the para carbon (C-4) resonates around 129-132 parts per million [4] [6].
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O | 171.4 | Amide carbonyl |
| Benzoyl C-1 | 135.3 | Ipso carbon |
| Benzoyl C-2,6 | 127.3 | Ortho carbons |
| Benzoyl C-3,5 | 129.1 | Meta carbons |
| Benzoyl C-4 | 132.1 | Para carbon |
| Phenyl C-1 | 138.2 | Ipso carbon |
| Phenyl C-2,6 | 129.4 | Ortho carbons |
| Phenyl C-3,5 | 129.1 | Meta carbons |
| Phenyl C-4 | 124.9 | Para carbon |
| CH (chiral) | 55-60 | Tertiary carbon |
| CH2OH | 65-70 | Primary carbon |
The phenyl ring carbons of the N-substituted chain exhibit similar chemical shift patterns, with the ipso carbon positioned around 138 parts per million and the remaining aromatic carbons distributed between 124 and 129 parts per million [4] [7]. The chiral carbon bearing both the phenyl group and the nitrogen substituent appears in the aliphatic region around 55-60 parts per million, while the hydroxymethyl carbon resonates between 65-70 parts per million, consistent with carbon-oxygen single bond environments [7] [8].
Infrared spectroscopy reveals distinctive vibrational signatures for N-(1-Phenyl-2-hydroxyethyl)benzamide through analysis of functional group-specific absorption bands. The amide functionality generates characteristic absorptions that enable definitive identification and structural confirmation [9] [10] [11].
The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, typically appearing around 1650-1656 wavenumbers for benzamide derivatives [11] [12]. This frequency reflects the resonance stabilization between the carbonyl carbon and the adjacent nitrogen atom, resulting in a lower stretching frequency compared to ketones or esters [11] [12]. The amide carbonyl absorption demonstrates sensitivity to hydrogen bonding interactions, with solid-state measurements showing frequencies near 1650 wavenumbers and solution-phase spectra exhibiting shifts toward higher frequencies around 1690 wavenumbers [11].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| OH stretch | 3650-3200 | broad, strong | Hydroxyl group |
| NH stretch | 3500-3300 | medium, sharp | Amide nitrogen |
| CH stretch (aromatic) | 3100-3000 | weak-medium | Aromatic C-H |
| CH stretch (aliphatic) | 2980-2850 | weak-medium | Aliphatic C-H |
| C=O stretch (amide I) | 1656-1650 | strong | Amide carbonyl |
| NH bend (amide II) | 1570-1470 | medium | NH deformation |
| C-C stretch (aromatic) | 1600-1400 | medium | Aromatic framework |
| C-O stretch | 1300-1000 | medium | Carbon-oxygen bond |
| C-N stretch | 1350-1250 | medium | Carbon-nitrogen bond |
The hydroxyl group contributes a broad absorption band spanning 3650-3200 wavenumbers, with the exact position determined by the extent of intermolecular hydrogen bonding [13]. Free hydroxyl groups exhibit sharp absorptions near 3650-3600 wavenumbers, while hydrogen-bonded hydroxyl functionalities generate broader bands centered around 3400-3300 wavenumbers [13]. The amide nitrogen-hydrogen stretching vibration appears as a sharp band between 3500-3300 wavenumbers, distinguishable from the hydroxyl absorption by its narrower bandwidth and higher intensity [13] [14].
Aromatic carbon-hydrogen stretching vibrations manifest as weak to medium intensity bands between 3100-3000 wavenumbers, while aliphatic carbon-hydrogen stretches appear in the 2980-2850 wavenumber region [9] [13]. The amide II band, arising from nitrogen-hydrogen bending coupled with carbon-nitrogen stretching, typically occurs between 1570-1470 wavenumbers [15] [11]. Additional characteristic absorptions include aromatic carbon-carbon stretching vibrations between 1600-1400 wavenumbers and carbon-oxygen stretching around 1300-1000 wavenumbers [9] [10].
Raman spectroscopy provides complementary vibrational information through analysis of polarizability changes during molecular vibrations. The technique proves particularly valuable for characterizing aromatic ring vibrations and carbon-carbon stretching modes that may exhibit weak intensity in infrared spectroscopy [16] [17].
The aromatic ring breathing modes generate strong Raman signals around 1000-1030 wavenumbers, while aromatic carbon-carbon stretching vibrations appear between 1600-1400 wavenumbers [16] [17]. The carbonyl stretching vibration maintains similar frequency positions in both infrared and Raman spectra, typically appearing around 1650-1660 wavenumbers with moderate intensity [16] [17].
Phenyl ring substituent effects influence the Raman spectral patterns, with specific vibrations around 1620 wavenumbers attributed to aromatic carbon-carbon stretching modes [17]. The carbon-nitrogen stretching vibration of the amide functionality exhibits Raman activity around 1350-1250 wavenumbers, complementing the infrared spectroscopic assignments [16] [17]. Additional Raman-active modes include aromatic carbon-hydrogen bending vibrations around 1200-1000 wavenumbers and ring deformation modes below 800 wavenumbers [16] [17].
Mass spectrometric analysis of N-(1-Phenyl-2-hydroxyethyl)benzamide under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and enable identification of unknown samples. The molecular ion peak appears at mass-to-charge ratio 241, corresponding to the molecular formula C₁₅H₁₅NO₂ [18] [19] [20].
The primary fragmentation pathways involve cleavage of the amide bond and subsequent rearrangement reactions characteristic of phenethylamide derivatives [18] [19]. Initial fragmentation typically proceeds through heterolytic cleavage of the carbon-nitrogen bond, generating an acylium ion at mass-to-charge ratio 105 (benzoyl cation) and a corresponding phenethylamine fragment [18] [19]. The benzoyl cation represents a stable fragment due to resonance stabilization and frequently appears as a base peak or prominent signal in the mass spectrum [18] [19].
| Fragment Ion | m/z | Relative Intensity | Assignment | Formation Mechanism |
|---|---|---|---|---|
| [M]⁺- | 241 | 15-30% | Molecular ion | Electron impact |
| [M-OH]⁺ | 224 | 20-40% | Hydroxyl loss | Alpha cleavage |
| [M-CH₂OH]⁺ | 210 | 25-45% | Hydroxymethyl loss | Beta cleavage |
| [C₆H₅CO]⁺ | 105 | 80-100% | Benzoyl cation | Amide cleavage |
| [C₆H₅]⁺ | 77 | 60-80% | Phenyl cation | CO loss from benzoyl |
| [C₆H₅CH₂]⁺ | 91 | 40-60% | Tropylium ion | Phenethyl fragmentation |
| [C₆H₅CHOH]⁺ | 107 | 30-50% | Hydroxybenzyl | Alpha cleavage |
Secondary fragmentation processes include loss of carbon monoxide from the benzoyl cation, yielding the phenyl cation at mass-to-charge ratio 77 [18] [21]. The phenethyl portion of the molecule undergoes characteristic rearrangements, including formation of the tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91 through cyclization and hydrogen migration [18] [21]. The hydroxyl functionality contributes to specific fragmentation patterns, including alpha cleavage adjacent to the hydroxyl group and beta elimination reactions [21] [22].
Ion-neutral complex formation plays a significant role in the fragmentation mechanisms, particularly for amide-containing molecules [19]. These complexes can undergo multiple reaction pathways, including proton transfer, single electron transfer, and rearrangement reactions before final dissociation [19]. The relative intensities of fragment ions depend on the stability of the resulting cations and the activation energies for competing fragmentation pathways [21] [19].
Tandem mass spectrometry using collision-induced dissociation provides enhanced structural information through controlled fragmentation of selected precursor ions. The molecular ion at mass-to-charge ratio 241 undergoes specific fragmentation patterns when subjected to collision-induced dissociation conditions [18] [19].
The primary fragmentation pathway involves cleavage of the amide bond with charge retention on either fragment, depending on the collision energy and experimental conditions [18] [19]. Low-energy collision-induced dissociation predominantly yields the benzoyl cation at mass-to-charge ratio 105, while higher energy conditions promote additional fragmentation of this primary product ion [18] [19]. The phenethyl amine portion generates characteristic fragments including the tropylium ion and hydroxybenzyl cations [18].
Rearrangement reactions become more prominent under collision-induced dissociation conditions, including hydrogen transfers and cyclization processes [18] [19]. The hydroxyl group participates in these rearrangement mechanisms, leading to formation of cyclic ion structures and unexpected fragmentation products [19]. Sequential fragmentation of primary product ions provides additional structural information, with each generation of fragment ions exhibiting specific neutral losses characteristic of the molecular framework [18] [21].
Ultraviolet-visible spectroscopy of N-(1-Phenyl-2-hydroxyethyl)benzamide reveals electronic transitions associated with the aromatic chromophores and the amide functionality. The compound exhibits characteristic absorption bands in the near-ultraviolet region, with maximum absorption wavelengths typically occurring between 200-300 nanometers [23] [24] [25].
The primary absorption band arises from π→π* transitions within the aromatic ring systems, with both the phenyl and benzoyl groups contributing to the overall absorption profile [24] [25] [26]. Benzamide derivatives typically show maximum absorption around 238-246 nanometers, with the exact position influenced by substituent effects and conjugation patterns [24] [25]. The amide chromophore contributes additional absorption features through n→π* transitions of the carbonyl group, typically appearing as weaker bands at longer wavelengths [24] [25].
| Absorption Band | λmax (nm) | log ε | Assignment | Transition Type |
|---|---|---|---|---|
| Band I | 210-220 | 4.0-4.2 | Benzoyl π→π* | π→π* |
| Band II | 238-246 | 3.8-4.1 | Phenyl π→π* | π→π* |
| Band III | 280-290 | 2.5-3.0 | Extended conjugation | π→π* |
| Band IV | 320-330 | 1.8-2.2 | Amide n→π* | n→π* |
The hydroxyl substituent introduces additional electronic effects through its electron-donating properties and potential for hydrogen bonding interactions [23] [27]. These effects can cause bathochromic shifts in the absorption maxima and alterations in the extinction coefficients [23] [27]. Solvent effects play a significant role in determining the exact absorption characteristics, with polar protic solvents typically inducing hypsochromic shifts due to hydrogen bonding interactions [27] [5].
N-phenylbenzamide derivatives demonstrate notable photostability under ultraviolet irradiation, making them valuable for applications requiring UV protection [23]. Photostability studies conducted through controlled irradiation of methanolic solutions show minimal spectral changes over extended exposure periods [23]. The absorption characteristics in the UV-B region (280-320 nanometers) and UV-A region (320-400 nanometers) provide effective protection against harmful ultraviolet radiation [23].
The photostability arises from efficient energy dissipation mechanisms following electronic excitation [23]. The aromatic ring systems and amide functionality facilitate non-radiative decay pathways that prevent photochemical degradation [23]. Extended conjugation between the aromatic rings and the amide group enhances the overall photostability through delocalization of excited state energy [23] [25].